N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide
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Overview
Description
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring multiple functional groups, including pyrazole rings, a hydrazinecarbothioamide moiety, and a methylbenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 1-(2-methylbenzyl)-1H-pyrazole-4-carbaldehyde with 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrazide in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing in ethanol or another polar solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Halides, amines; reactions may require catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with similar pyrazole and hydrazinecarbothioamide moieties.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with distinct structural features.
Uniqueness
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups and structural elements
Properties
Molecular Formula |
C19H23N7OS |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-[3-(4-methylpyrazol-1-yl)propanoylamino]thiourea |
InChI |
InChI=1S/C19H23N7OS/c1-14-9-20-25(11-14)8-7-18(27)23-24-19(28)22-17-10-21-26(13-17)12-16-6-4-3-5-15(16)2/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,23,27)(H2,22,24,28) |
InChI Key |
UOJRZANCYQIWIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)NNC(=O)CCN3C=C(C=N3)C |
Origin of Product |
United States |
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